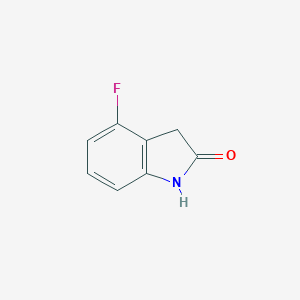

4-Fluoroindolin-2-one

Description

4-Fluoroindolin-2-one (CAS: 138343-94-9) is a fluorinated heterocyclic compound with the molecular formula C₈H₆FNO and a molecular weight of 151.14 g/mol . Structurally, it consists of an indolin-2-one scaffold substituted with a fluorine atom at the 4-position of the aromatic ring. This modification enhances its electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery.

Propriétés

IUPAC Name |

4-fluoro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c9-6-2-1-3-7-5(6)4-8(11)10-7/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDSLMNPSVQOES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2F)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30573515 | |

| Record name | 4-Fluoro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138343-94-9 | |

| Record name | 4-Fluoro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One of the common synthetic routes for 4-Fluoroindolin-2-one involves the reaction of 2,4-difluoronitrobenzene with dimethyl malonate, followed by reduction and cyclization reactions. The reduction can be achieved using iron powder or palladium/carbon catalysts . Another method involves the microwave-assisted synthesis, where 5-fluoroindoline-2,3-dione reacts with various anilines under microwave irradiation, yielding the desired product in high yields .

Industrial Production Methods: The industrial production of this compound typically follows the aforementioned synthetic routes, with optimizations for large-scale production. The use of microwave irradiation in industrial settings offers advantages such as shorter reaction times, higher yields, and eco-friendly procedures .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Fluoroindolin-2-one undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding oxindoles.

Reduction: Formation of reduced indole derivatives.

Substitution: Nucleophilic substitution reactions at the fluorine position.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include various substituted indoles and oxindoles, which are valuable intermediates in organic synthesis .

Applications De Recherche Scientifique

4-Fluoroindolin-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

Mécanisme D'action

The mechanism of action of 4-Fluoroindolin-2-one and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, as a cyclin-dependent kinase inhibitor, it interferes with the cell cycle, leading to the inhibition of cancer cell proliferation. The fluorine atom enhances the compound’s binding affinity and selectivity towards its molecular targets .

Comparaison Avec Des Composés Similaires

4-Fluoroindolin-2-one vs. 5-Fluoroindolin-2-one

- This compound : Fluorine at the 4-position enhances electron-withdrawing effects, stabilizing the indole ring and improving binding affinity to biological targets. Derivatives of this compound (e.g., Schiff base analogs) exhibit potent analgesic and anti-inflammatory activities. For instance, compound N3 (a this compound derivative) demonstrated 75% pain inhibition in acetic acid-induced writhing tests, comparable to diclofenac sodium .

This compound vs. 5,7-Difluoroindolin-2-one

- 5,7-Difluoroindolin-2-one (CAS: N/A; molecular formula C₈H₅F₂NO) features fluorine atoms at the 5- and 7-positions, which may increase metabolic stability but reduce solubility. While structural data confirm its synthesis , pharmacological studies are absent in the provided evidence.

This compound vs. 3-(4-Fluorobenzylidene)indolin-2-one

- 3-(4-Fluorobenzylidene)indolin-2-one (CAS: 3476-86-6; molecular weight 239.24 g/mol) incorporates a fluorinated benzylidene group at the 3-position of the indolinone core. However, its pharmacological profile remains uncharacterized in the evidence .

Pharmacological Performance

Table 1: Comparative Pharmacological Data of this compound Derivatives

Activité Biologique

4-Fluoroindolin-2-one is a fluorinated derivative of indolin-2-one that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound features a fluorine atom at the 4-position of the indole ring, which significantly influences its biological properties. The synthesis typically involves the reaction of indolin-2-one with fluorinating agents or through more complex synthetic routes involving multiple steps to introduce various substituents that can enhance its activity.

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound derivatives. For instance, derivatives have shown promising results against various cancer cell lines, including colorectal cancer (HCT-116) and hepatocellular carcinoma (HuH7 and Hep3B).

Key Findings:

- In vitro Studies : Compound 16l , a derivative of this compound, exhibited an IC50 value of 0.09 μM against HuH7 cells, outperforming established drugs like sunitinib and sorafenib, which had IC50 values around 5.6 μM .

- Mechanism of Action : The compound induces G2/M phase arrest in cancer cells by regulating cyclin B1 expression and generating reactive oxygen species (ROS), leading to apoptosis . Molecular docking studies confirmed its binding affinity to tubulin, indicating a potential anti-microtubule mechanism .

Antimicrobial Activity

This compound also demonstrates significant antimicrobial properties . Studies have reported its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy:

- A series of novel derivatives showed good antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus pyogenes with varying degrees of potency depending on the substituents present on the indole ring .

- Metal complexes derived from this compound have been evaluated for their antibacterial properties, with some showing enhanced activity compared to their parent compounds .

Summary of Biological Activities

The following table summarizes the biological activities reported for this compound and its derivatives:

| Activity Type | Target Organisms/Cells | IC50 Values | Mechanism of Action |

|---|---|---|---|

| Anticancer | HCT-116 (CRC), HuH7, Hep3B | 0.09 - 0.36 μM | Induces G2/M phase arrest, ROS production |

| Antibacterial | E. coli, P. aeruginosa, S. pyogenes | Varies (specific values not provided) | Inhibition of bacterial growth via various mechanisms |

| Metal Complexes | Various bacterial strains | Not specified | Enhanced activity through metal coordination |

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activities of this compound derivatives:

- Study on Anticancer Activity : A study demonstrated that a specific derivative could significantly reduce tumor growth in vivo, achieving up to 73% suppression at optimal doses compared to traditional chemotherapeutics .

- Antimicrobial Research : Research into metal complexes revealed that certain derivatives exhibited superior antibacterial properties against Gram-positive bacteria compared to their non-complexed counterparts, highlighting the importance of structural modifications for enhancing efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.